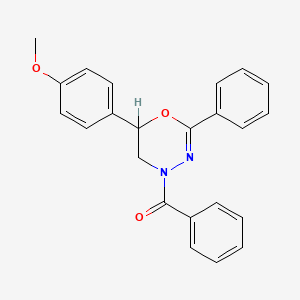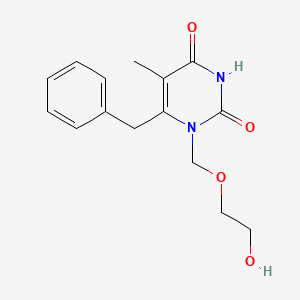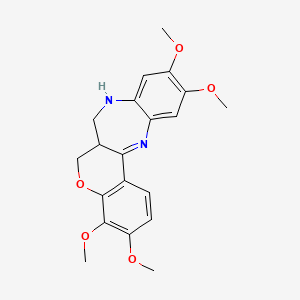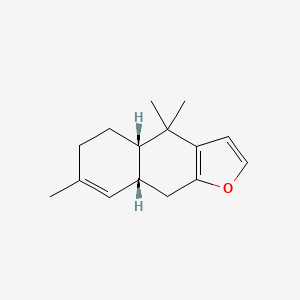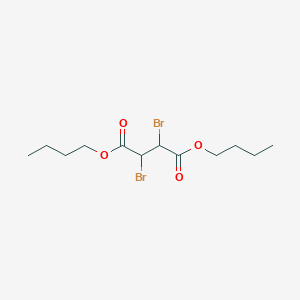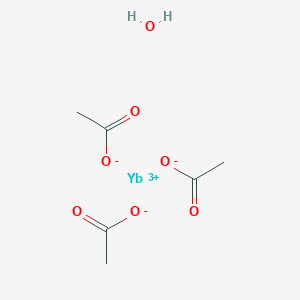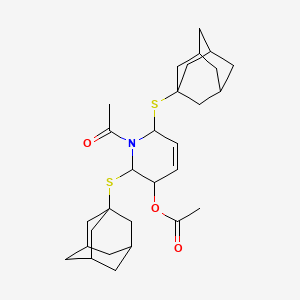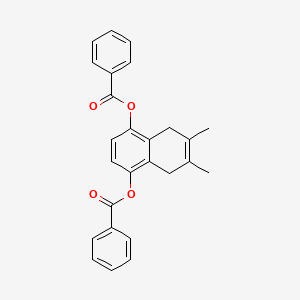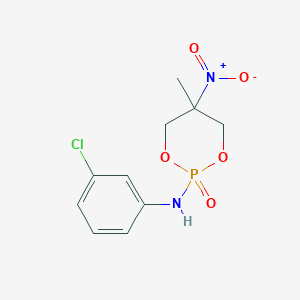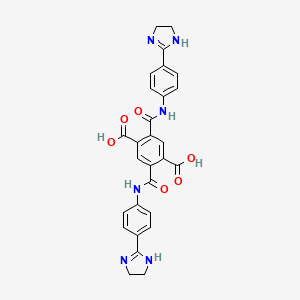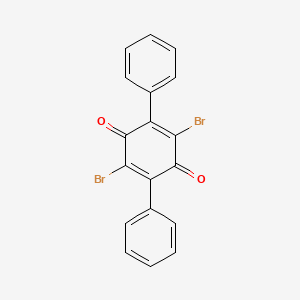
p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- is a derivative of benzoquinone, characterized by the presence of bromine and phenyl groups at specific positions on the quinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- typically involves the bromination of 3,6-diphenyl-p-benzoquinone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction typically produces hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, depending on the conditions. This redox activity is crucial for its biological and chemical effects. The compound interacts with various molecular targets, including enzymes and cellular components, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromo-3,6-dihydroxy-p-benzoquinone: Similar in structure but with hydroxyl groups instead of phenyl groups.
2,5-Dibromo-3-isopropyl-6-methyl-1,4-benzoquinone: Contains isopropyl and methyl groups instead of phenyl groups.
2,5-Diphenyl-p-benzoquinone: Lacks the bromine atoms but has phenyl groups at the same positions.
Uniqueness
p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- is unique due to the combination of bromine and phenyl groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
28293-39-2 |
|---|---|
Molekularformel |
C18H10Br2O2 |
Molekulargewicht |
418.1 g/mol |
IUPAC-Name |
2,5-dibromo-3,6-diphenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H10Br2O2/c19-15-13(11-7-3-1-4-8-11)17(21)16(20)14(18(15)22)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
XVLOXELMPOZKBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)Br)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


